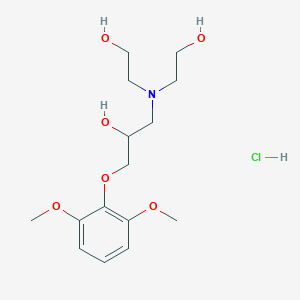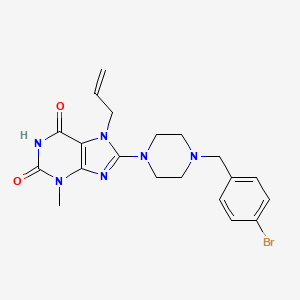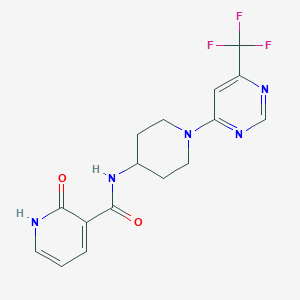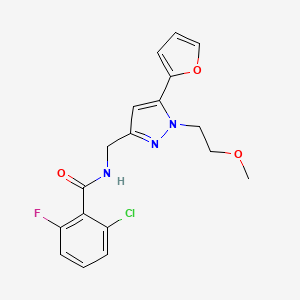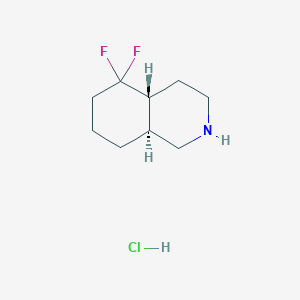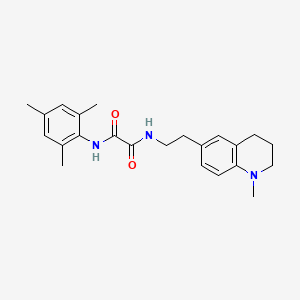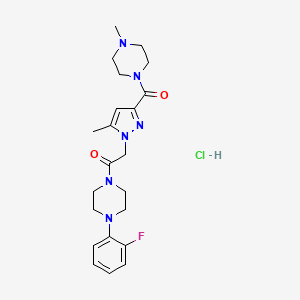
1-(4-(2-fluorophenyl)piperazin-1-yl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)ethanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(2-fluorophenyl)piperazin-1-yl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C22H30ClFN6O2 and its molecular weight is 464.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neuroprotective Activities
- A study designed and synthesized new edaravone derivatives, including compounds similar to the one , with benzylpiperazine moieties. These compounds showed significant neuroprotective activities both in vitro and in vivo. They protected against cell damage caused by H2O2 and reduced mortality in mice subjected to acute cerebral ischemia (Gao et al., 2022).
Electrochemical Synthesis
- Research on the electrochemical oxidation of related compounds in the presence of arylsulfinic acids led to the development of an environmentally friendly, reagent-less electrochemical method for synthesizing new phenylpiperazine derivatives (Nematollahi & Amani, 2011).
Antitumor Activity
- A series of novel 3-phenylpiperazinyl-1-trans-propenes, similar in structure to the compound , were synthesized and evaluated for cytotoxic activity against various tumor cell lines. Some of these compounds exhibited potent antitumor activity in vitro and in vivo, highlighting their potential as anticancer agents (Naito et al., 2005).
Dopamine Receptor Partial Agonists
- Research on 1,4-disubstituted aromatic piperazines, which include similar structures, led to the discovery of high-affinity dopamine receptor partial agonists. These compounds displayed G protein-biased activities, suggesting potential therapeutic applications in treating conditions like schizophrenia (Möller et al., 2017).
X-ray Structure Characterisation
- The synthesis and X-ray structure characterization of novel pyrazole carboxamide derivatives containing a piperazine moiety were performed, which are structurally related to the compound . These studies are crucial for understanding the molecular structure and potential interactions of such compounds (Lv et al., 2013).
Carbonic Anhydrase Inhibitors
- Some new mono Mannich bases with piperazines were synthesized and evaluated for their cytotoxic/anticancer properties and inhibitory effects on human carbonic anhydrase isoenzymes. This research underscores the potential of such compounds in cancer therapy and enzyme inhibition (Tuğrak et al., 2019).
properties
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[5-methyl-3-(4-methylpiperazine-1-carbonyl)pyrazol-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN6O2.ClH/c1-17-15-19(22(31)28-9-7-25(2)8-10-28)24-29(17)16-21(30)27-13-11-26(12-14-27)20-6-4-3-5-18(20)23;/h3-6,15H,7-14,16H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIHUXOJYLJLNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)N2CCN(CC2)C3=CC=CC=C3F)C(=O)N4CCN(CC4)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClFN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

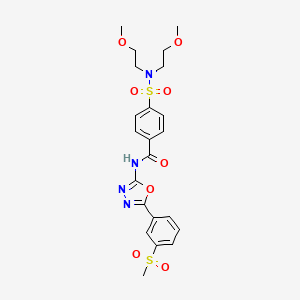
![3-[(4-Ethoxyphenoxy)methyl]benzoic acid](/img/structure/B2752006.png)

![2-((4-fluorophenyl)thio)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2752008.png)
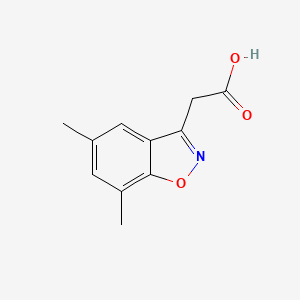
![1-(benzo[d][1,3]dioxol-5-yl)-3-(1H-indol-3-yl)urea](/img/structure/B2752011.png)
![(E)-3-(2-chlorophenyl)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acrylamide](/img/structure/B2752013.png)
